N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine
Overview
Description
N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine, also known as N-(benzyloxycarbonyl)glycine, is a derivative of the simple amino acid glycine. It has been studied for its potential anticonvulsant properties and has shown to be more effective than glycine itself in seizure models . This compound has also been synthesized in a lipophilic form, which exhibits enhanced brain penetration compared to glycine, suggesting potential for central nervous system applications .
Synthesis Analysis
The synthesis of N-(benzyloxycarbonyl)glycine and its derivatives has been explored in various studies. One approach involves the preparation of N-(benzyloxycarbonyl)glycine esters and amides, which have shown significant anticonvulsant activity . Another method includes the synthesis of a lipophilic derivative using [U-C-14] glycine and benzyl chloroformate in an alkali medium . Additionally, a chiral glycine equivalent protected by a benzyloxycarbonyl group has been prepared and used for the synthesis of α-substituted and α,α-disubstituted amino acids .
Molecular Structure Analysis
The molecular structure of related compounds, such as the N-carboxy anhydride (NCA) of glycine, has been determined using X-ray diffraction data. The crystal structure of glycine-NCA is monoclinic with specific cell dimensions and features a dimer structure formed by hydrogen bonds . Although this study does not directly analyze N-(benzyloxycarbonyl)glycine, it provides insight into the structural characteristics of similar compounds.
Chemical Reactions Analysis
N-(benzyloxycarbonyl)glycine can participate in various chemical reactions. For instance, its ester and amide derivatives have been synthesized and evaluated for anticonvulsant activities . The compound has also been used as a starting material for the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides . Furthermore, a facile synthesis of N-benzylallylglycine has been reported, which involves a one-pot reaction with glyoxylic acid monohydrate .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(benzyloxycarbonyl)glycine derivatives have been studied in the context of their biological activity. For example, the lipophilic derivative of N-(benzyloxycarbonyl)glycine has shown a 13-fold increase in brain penetration index compared to glycine . The anticonvulsant properties of its amide derivatives have been quantified, with median effective doses determined for specific compounds . Additionally, the aldose reductase inhibitory activity of N-(benzyloxy) glycine derivatives has been evaluated, revealing that certain structural modifications can significantly affect their biological activity .
Scientific Research Applications
1. Metabolic Detoxification
N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine is involved in metabolic detoxification. Glycine N-acyltransferase (GLYAT), a phase II metabolic detoxification enzyme, catalyzes the formation of hippurate (N-benzoylglycine) from glycine and benzoyl-CoA. This process is crucial for detoxifying both xenobiotic and endogenous carboxylic acids, including fatty acids, benzoic acid, and salicylic acid (Dempsey et al., 2014).
2. Enhancing Brain Penetration
Research on N-benzyloxycarbonyl[C-14]-glycine, a derivative of glycine, has shown that it can rapidly reach the central nervous system, exhibiting enhanced brain penetration compared to glycine. This property could be significant in developing treatments that require increased brain bioavailability (Lambert et al., 1995).
3. Role in Non-Enzymic Browning Reactions
N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine is involved in non-enzymic browning reactions. The compound reacts with D-glucose to form N-(carboxymethyl)-1-amino-1-deoxy-D-fructose, indicating its potential role in food chemistry and processing (Anet, 1959).
4. Aldose Reductase Inhibitory Activity
Some N-(benzyloxy) glycine derivatives have been synthesized and studied for their aldose reductase inhibitory properties. This enzyme is a target for managing complications in diabetes, indicating potential therapeutic applications for these compounds (Macchia et al., 1998).
5. Anticonvulsant Properties
N-(benzyloxycarbonyl)glycine and its derivatives have been studied for their anticonvulsant properties. These compounds have shown effectiveness in seizure models, indicating potential as anticonvulsant agents (Geurts et al., 1998).
6. Polymerization and Peptide Synthesis
N-benzyloxy DL-α-amino acid N-carboxy anhydrides, a category including N-benzyloxy glycine, have been used in the polymerization process. Such polymers have applications in peptide synthesis and potentially in the development of novel biomaterials (Shimizu et al., 1984).
7. Role in Xenobiotic Detoxification
The glycine N-acyltransferase enzyme (GLYAT), which processes compounds including N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine, is important for the detoxification of xenobiotic carboxylic acids, highlighting its significance in understanding metabolic pathways and drug metabolism (Cardenas et al., 2010).
properties
IUPAC Name |
2-[carboxymethyl(phenylmethoxycarbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-13(7-11(16)17)12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOABBQIQCAKTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435755 | |
Record name | N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine | |
CAS RN |
17335-88-5 | |
Record name | N-(Carboxymethyl)-N-[(phenylmethoxy)carbonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17335-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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